molecular formula C9H5NO2S B1490726 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile CAS No. 1394040-24-4

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

Cat. No. B1490726
CAS RN: 1394040-24-4
M. Wt: 191.21 g/mol
InChI Key: YXJNIKPFEFOXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile” is a chemical compound with the IUPAC name 1-benzothiophene-5-carbonitrile 1,1-dioxide . It has a molecular weight of 191.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 191.21 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is a compound that finds applications in various chemical synthesis processes. For instance, it is used in the Copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, which are intermediates in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. The synthesis of 2-amino-1-benzothiophenes from this compound involves several methods including reactions with Na2S2O3 in the presence of a palladium catalyst (Petrov, Popova, & Androsov, 2015).

Photovoltaic and Electrochromic Applications

Compounds containing this compound show promise in photovoltaic and electrochromic applications. For instance, molecules containing thiophenes and cyanopyridone acceptor units have been designed for use in solution-processable bulk-heterojunction solar cells. These compounds exhibit enhanced intramolecular charge transfer transitions and reduced band gaps, leading to efficiencies in simple photovoltaic devices (Gupta et al., 2015).

Antioxidant Activity

The compound has been utilized in the synthesis of fused heterocyclic compounds showing antioxidant activities. Novel compounds like thiazolopyrimidines, tetrazolopyrimidine, pyrimidoquinazoline, and others derived from tetrahydropyrimidine derivatives exhibit significant antioxidant activities, demonstrating the compound's potential in creating bioactive molecules (Salem et al., 2015).

Antiplatelet Aggregation Activity

In the context of medicinal chemistry, derivatives of this compound have been synthesized for evaluating their antiplatelet aggregation activity. New heterocycles like benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines synthesized from this compound were tested as inhibitors of platelet aggregation in vitro (Okuda et al., 2013).

Fluorometric Applications

The compound has also been explored in fluorometric applications. For example, the transformation reaction of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride with hydrogen peroxide to fluorescent benzimidazole is used for the determination of hydrogen peroxide by fluorometry, showcasing the compound's utility in analytical chemistry (Okamoto, Inamasu, & Kinoshita, 1980).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H332, and H334 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1,1-dioxo-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJNIKPFEFOXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394040-24-4
Record name 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 2
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 6
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.